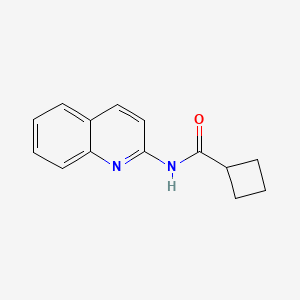
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one is an organic compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been used in various scientific studies to investigate its mechanism of action and its physiological effects.
Mécanisme D'action
TFMPP acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors in the brain. This results in the activation of these receptors and the subsequent release of neurotransmitters such as dopamine and norepinephrine. TFMPP has been shown to have a high affinity for these receptors, which may contribute to its potent physiological effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including the activation of the sympathetic nervous system and the release of various neurotransmitters. TFMPP has also been shown to have anxiogenic effects, which may contribute to its potential use as a research tool for investigating anxiety-related disorders. Additionally, TFMPP has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFMPP in lab experiments is its potent physiological effects, which can be useful in investigating the effects of various neurotransmitters on physiological and biochemical processes. However, one of the limitations of TFMPP is its potential for toxicity, which may limit its use in certain applications. Additionally, TFMPP may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for TFMPP research, including investigating its potential use as a research tool for studying anxiety-related disorders and investigating its potential use in the treatment of certain neurological and psychiatric disorders. Additionally, further studies are needed to investigate the potential toxicity and off-target effects of TFMPP, which may help to inform its use in various applications.
Conclusion
In conclusion, TFMPP is an organic compound that has been extensively studied due to its potential applications in scientific research. TFMPP has been used in various studies investigating its mechanism of action, physiological and biochemical effects, and potential applications in the treatment of various disorders. While TFMPP has several advantages as a research tool, its potential for toxicity and off-target effects must be carefully considered in future research.
Méthodes De Synthèse
TFMPP can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction results in the formation of TFMPP as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
TFMPP has been used in various scientific studies due to its potential applications in investigating the mechanism of action of certain neurotransmitters in the brain. Specifically, TFMPP has been used as a serotonin receptor agonist to study the effects of serotonin on various physiological and biochemical processes. TFMPP has also been used in studies investigating the effects of other neurotransmitters such as dopamine and norepinephrine.
Propriétés
IUPAC Name |
3-methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-15(19)17-9-10-18(11)16(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMJDPOZFHGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)


![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

